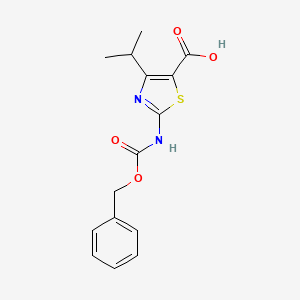
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid, also known as PTZ, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PTZ is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Aplicaciones Científicas De Investigación
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, this compound has been studied for its antibacterial and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have shown that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. This compound has also been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, this compound also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
For research on 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid include its potential use in other fields, such as agriculture and environmental science, as well as its use as a starting point for the synthesis of new compounds with improved properties.
Métodos De Síntesis
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with ethyl chloroformate and phenylalanine methyl ester. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
2-(phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFUUYAFEGASPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
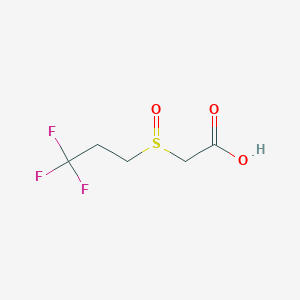
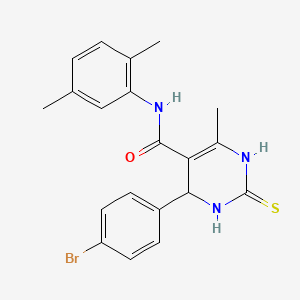
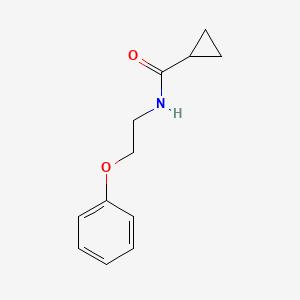
![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)

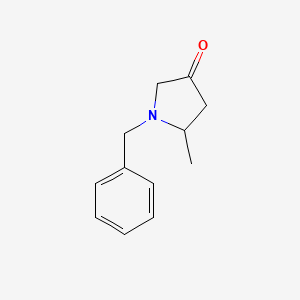
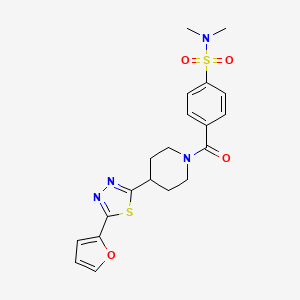
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
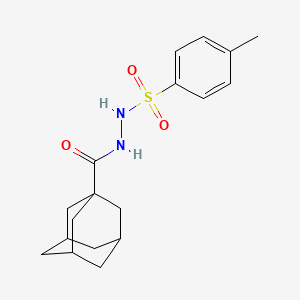
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

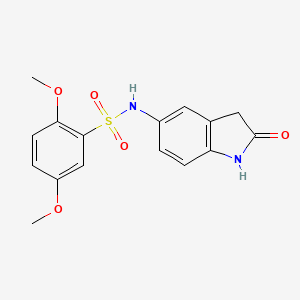
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
